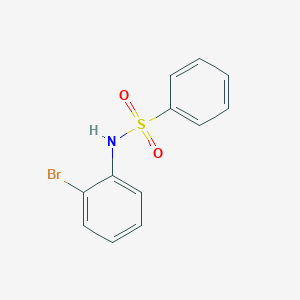

N-(2-bromophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMJQGDIAXELFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294284 | |

| Record name | N-(2-bromophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21226-31-3 | |

| Record name | N-(2-Bromophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21226-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021226313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC95709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-bromophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization of 2-Bromoaniline

2-Bromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at −5°C to form a diazonium salt intermediate. The diazonium salt is stabilized as a zinc chloride or ferric chloride complex to prevent decomposition:

Sulfonylation and Chlorination

The diazonium salt is reacted with sulfur dioxide in the presence of cuprous chloride, yielding 2-bromobenzenesulfinic acid. Subsequent chlorination with chlorine gas produces 2-bromobenzenesulfonyl chloride, which is then coupled with aniline to form the target compound:

This method achieves yields of 58–62% after column chromatography, with the diazonium intermediate’s stability being critical to efficiency.

Comparative Analysis of Methodologies

The direct method is favored for laboratory-scale synthesis due to its simplicity, whereas the diazotization route is industrially viable for bulk production. Catalytic methods remain exploratory but highlight opportunities for mechanistic innovation.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (40–60°C) improve diffusion-limited steps but risk diazonium salt decomposition.

Byproduct Mitigation

Common byproducts include:

Biological Activity

N-(2-bromophenyl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The addition of a bromine atom at the 2-position of the phenyl ring enhances its biological activity through various mechanisms.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound as an anticancer agent. Its mechanism of action primarily involves the inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors.

Key Findings:

- Inhibition of Carbonic Anhydrases : Research indicates that this compound exhibits significant inhibitory effects on CA IX, with IC50 values reported between 10.93–25.06 nM, showcasing its selectivity over other isoforms like CA II (IC50 1.55–3.92 μM) .

- Induction of Apoptosis : In vitro studies on MDA-MB-231 breast cancer cells revealed that this compound can induce apoptosis. The percentage of annexin V-FITC-positive apoptotic cells increased significantly from 0.18% to 22.04%, indicating a potent apoptotic effect .

- Antiproliferative Effects : In a study involving various cancer cell lines, this compound demonstrated notable antiproliferative activity with a GI50 value comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects.

Research Insights:

- Antibacterial and Anti-biofilm Activities : The compound has been evaluated for its ability to inhibit bacterial growth and biofilm formation, which are critical factors in chronic infections .

- Mechanism of Action : The inhibition of CAs in bacteria is suggested to interfere with their growth and pathogenicity, making it a potential candidate for treating bacterial infections .

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also effectively induced apoptosis through the activation of specific apoptotic pathways. This was evidenced by significant increases in apoptotic markers when treated with the compound compared to controls.

Case Study 2: Antimicrobial Potential

In an experimental setup involving various bacterial strains, this compound exhibited strong antibacterial properties, particularly against resistant strains. The compound's ability to disrupt biofilm formation was highlighted as a critical mechanism for its effectiveness in treating chronic infections.

Scientific Research Applications

N-(2-bromophenyl)benzenesulfonamide exhibits a range of biological activities, particularly in the following areas:

Anticancer Activity

The compound has garnered attention for its ability to inhibit carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in several tumors.

- Inhibition of Carbonic Anhydrases : Studies report IC values ranging from 10.93 to 25.06 nM for CA IX, indicating high selectivity compared to CA II (IC 1.55–3.92 μM).

- Induction of Apoptosis : In vitro studies on MDA-MB-231 breast cancer cells showed a significant increase in apoptotic cells from 0.18% to 22.04% upon treatment with the compound.

- Antiproliferative Effects : The compound demonstrated notable antiproliferative activity with a GI value comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

This compound also displays promising antimicrobial properties.

- Antibacterial Effects : It has been evaluated for its ability to inhibit bacterial growth and biofilm formation, critical factors in chronic infections.

- Mechanism of Action : The inhibition of CAs in bacteria suggests that this compound may interfere with their growth and pathogenicity, making it a candidate for treating bacterial infections.

Neurological Applications

Recent studies indicate potential applications in treating neurological disorders such as Alzheimer's disease due to its role in inhibiting cholinesterases.

Data Summary

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of carbonic anhydrases | IC for CA IX: 10.93–25.06 nM |

| Induction of apoptosis | Apoptotic cells increased from 0.18% to 22.04% | |

| Antiproliferative effects | GI comparable to doxorubicin | |

| Antimicrobial | Inhibition of bacterial growth | Effective against resistant strains |

| Disruption of biofilm formation | Critical for treating chronic infections | |

| Neurological | Inhibition of cholinesterases | Potential application in Alzheimer's treatment |

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also effectively induced apoptosis through the activation of specific apoptotic pathways. This was evidenced by significant increases in apoptotic markers when treated with the compound compared to controls.

Case Study 2: Antimicrobial Potential

An experimental setup involving various bacterial strains highlighted the strong antibacterial properties of this compound, particularly against resistant strains. The ability to disrupt biofilm formation was identified as a critical mechanism for its effectiveness in treating chronic infections.

Comparison with Similar Compounds

Key Research Findings and Implications

Halogen Position Matters : Ortho-halogenation (Br, Cl) vs. para-substitution (F) significantly impacts bioactivity and binding interactions .

Structural Optimization : Adding electron-withdrawing groups (e.g., perfluoropyridinyl) or heterocycles (e.g., indoline) enhances anticancer and reactivity profiles .

Synthetic Challenges : Bromophenyl derivatives require careful handling under basic/metalation conditions to avoid decomposition .

Q & A

Basic: What are the recommended synthetic methods for N-(2-bromophenyl)benzenesulfonamide derivatives?

A common approach involves sulfonylation of the amine precursor. For example, a cobalt-catalyzed hydroamination protocol (General Procedure 1) can be employed, where the bromophenylamine intermediate reacts with benzenesulfonyl chloride under controlled conditions. Purification via column chromatography (petroleum ether/dichloromethane, 1:1) yields the product in ~82% purity . Reaction optimization should focus on solvent choice (e.g., dichloromethane), temperature (room temperature to 50°C), and catalyst loading (5–10 mol%) to minimize side reactions.

Basic: How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound derivatives?

Single-crystal X-ray analysis using the SHELX suite (e.g., SHELXL for refinement) is standard. Key steps include:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 200 K to reduce thermal motion artifacts .

- Structure solution : Direct methods (SHELXS) for phase determination, followed by full-matrix least-squares refinement.

- Disorder modeling : For disordered bromophenyl groups, split positions with occupancy refinement (e.g., 0.74:0.26 ratio) .

The WinGX suite facilitates data integration and visualization .

Advanced: How can crystallographic disorder in the bromophenyl group be resolved during structural analysis?

Disorder arises from rotational flexibility of the bromophenyl moiety. Strategies include:

- Occupancy refinement : Assign partial occupancies to disordered atoms (e.g., 74% and 26% for two conformers) .

- Restraints : Apply geometric constraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable bond lengths and angles.

- Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., weak C–H⋯O bonds stabilizing the lattice) .

Advanced: What combined spectroscopic and computational methods elucidate the electronic structure of this compound derivatives?

- Experimental :

- Computational :

Basic: What chemical reactions are typical for the sulfonamide group in this compound?

The sulfonamide group participates in:

- Nucleophilic substitution : Bromine at the 2-position can be replaced by amines or alkoxides under Pd catalysis .

- Hydrogen bonding : The S=O group forms interactions with biological targets (e.g., enzyme active sites), critical for pharmacological activity .

- Oxidation/Reduction : Controlled oxidation of the sulfonamide sulfur is possible with peroxides, altering electronic properties .

Advanced: How do steric and electronic factors influence regioselectivity in synthesizing analogs?

- Steric effects : Bulky substituents at the bromophenyl ortho-position hinder electrophilic attack, directing reactions to the para-position .

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) deactivate the ring, requiring harsher conditions for substitution. Conversely, electron-donating groups (e.g., –OCH₃) enhance reactivity at meta positions .

- Catalyst design : Cobalt catalysts with tailored ligands (e.g., phosphines) can modulate selectivity in hydroamination reactions .

Advanced: How are mechanistic studies conducted to evaluate biological activity?

- Target binding assays : Use fluorescence polarization to measure affinity for enzymes like carbonic anhydrase .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the sulfonamide and protein residues (e.g., Zn²⁺ coordination in metalloenzymes) .

- Kinetic analysis : Monitor IC₅₀ values under varying pH and temperature to infer inhibition mechanisms .

Basic: What analytical techniques confirm purity and identity post-synthesis?

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) to separate impurities, with ESI-MS confirming molecular ions .

- Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

- Melting point : Sharp melting ranges (e.g., 168–172°C) indicate high crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.